D-Aspartic acid alpha-amide hydrochloride; 95%
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Overview
Description
D-Aspartic acid alpha-amide hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C4H8N2O3⋅HCl and a molecular weight of 168.58 .
Synthesis Analysis
Aspartic acid can be synthesized by two different reactions, both of which involve a substrate that is a participant in the tricarboxylic acid cycle . The amidomalonate synthesis is a simple variation of the malonic ester synthesis . A base abstracts a proton from the alpha carbon, which is then alkylated with an alkyl halide .Molecular Structure Analysis
The molecular structure of D-Aspartic acid alpha-amide hydrochloride is represented by the formula C4H8N2O3⋅HCl . More detailed structural information may be available in 3D molecular models .Physical And Chemical Properties Analysis
D-Aspartic acid alpha-amide hydrochloride is a solid . Like other amides, it likely has high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .Scientific Research Applications
- D-Aspartic acid (D-Asp) plays a crucial role in testosterone synthesis. It stimulates the release of luteinizing hormone (LH) in the pituitary gland, which, in turn, triggers testosterone production in the testes .
- Although the exact role of D-Asp as a neurotransmitter is still debated, studies suggest that it may modulate glutamate receptors in the brain .
- Increasing testosterone levels via D-Asp supplementation may enhance energy production and exercise endurance. Athletes and fitness enthusiasts have shown interest in its potential benefits .
Testosterone Regulation and Male Reproductive Health
Neurotransmission and Cognitive Function
Exercise Performance and Endurance
Safety and Hazards
Mechanism of Action
Target of Action
D-Aspartic Acid Alpha-Amide Hydrochloride primarily targets Thermolysin and L-asparaginase . Thermolysin is a thermostable metalloproteinase enzyme produced by the bacterium Geobacillus stearothermophilus . L-asparaginase is an enzyme that is used in the treatment of acute lymphoblastic leukemia .
Mode of Action
It is known that d-amino acids can interact with their targets in a variety of ways, often leading to changes in the structure or function of the target .
Biochemical Pathways
D-Aspartic Acid Alpha-Amide Hydrochloride is involved in the Aspartate Metabolism pathway . This pathway is crucial for the production of other amino acids, as well as nucleotides and the energy molecule ATP . It also plays a role in the Canavan Disease and Hypoacetylaspartia Disease pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of d-amino acids are generally similar to those of their l-isomers .
Result of Action
D-amino acids are known to have a variety of biological effects, including acting as neurotransmitters, influencing protein structure and function, and modulating immune responses .
Action Environment
The action, efficacy, and stability of D-Aspartic Acid Alpha-Amide Hydrochloride can be influenced by various environmental factors. For instance, pH can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Temperature, light, and humidity can also affect the stability of the compound .
properties
IUPAC Name |
(3S)-3,4-diamino-4-oxobutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.ClH/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H/t2-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDAOISSMHTVLS-DKWTVANSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Aspartic acid alpha-amide hydrochloride |
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